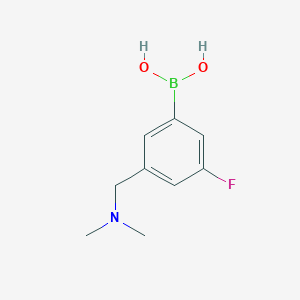

3-((Dimethylamino)methyl)-5-fluorophenylboronic acid

Übersicht

Beschreibung

3-((Dimethylamino)methyl)-5-fluorophenylboronic acid is a useful research compound. Its molecular formula is C9H13BFNO2 and its molecular weight is 197.02 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Overview

3-((Dimethylamino)methyl)-5-fluorophenylboronic acid is an organoboron compound that has garnered attention in various fields of research, particularly in medicinal chemistry and biological applications. This compound is characterized by its unique structural features, which include a dimethylamino group and a fluorinated phenyl ring, making it a candidate for diverse biological activities.

The compound can be synthesized through palladium-catalyzed borylation methods, often utilizing 3-(N,N-Dimethylamino)-5-fluoroiodobenzene as a precursor. The reaction typically occurs in the presence of bis(pinacolato)diboron and a base like potassium acetate in solvents such as dimethyl sulfoxide (DMSO) at elevated temperatures. This synthetic route allows for the efficient production of high-purity this compound, which is crucial for subsequent biological testing .

Anticancer Properties

Research indicates that boronic acid derivatives, including this compound, exhibit significant anticancer activity. For instance, studies have shown that certain boronic compounds can reduce the viability of prostate cancer cells while maintaining the integrity of healthy cells. In vitro assays demonstrated that concentrations as low as 5 µM could decrease cancer cell viability to approximately 33%, while healthy cells retained about 71% viability under similar conditions .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In studies involving various microorganisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans, the compound exhibited inhibition zones ranging from 7 to 13 mm, indicating its efficacy against both bacterial and fungal pathogens . This activity suggests that this compound could be developed into a therapeutic agent for treating infections.

The biological mechanisms underlying the activity of this compound are primarily attributed to its ability to interact with specific molecular targets within cells. For example, boronic acids can inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells, thereby promoting cell death. Additionally, its interactions with enzymes involved in inflammatory pathways suggest potential applications in managing inflammatory diseases .

Case Studies and Research Findings

Several studies have explored the biological activity of boronic acid derivatives:

- Anticancer Efficacy : A study on boronic-imine structured compounds revealed that compounds similar to this compound significantly inhibited prostate cancer cell growth while sparing healthy fibroblast cells .

- Antimicrobial Testing : In antimicrobial assays, this compound demonstrated comparable efficacy to established antibiotics, indicating its potential as an alternative treatment option for resistant strains of bacteria .

- Inflammation Modulation : The compound's ability to inhibit key enzymes in inflammatory pathways has been documented, suggesting its utility in developing anti-inflammatory therapies .

Comparative Analysis

| Compound Name | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant reduction in cancer cell viability | Effective against various bacteria and fungi | Inhibition of proteasome activity and enzyme modulation |

| Other Boronic Acid Derivatives | Varies by structure | Varies by structure | Similar mechanisms involving enzyme inhibition |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

1.1 Role as a Reagent

Boronic acids, including 3-((Dimethylamino)methyl)-5-fluorophenylboronic acid, are pivotal in various organic synthesis reactions, particularly in the Suzuki-Miyaura coupling reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids, enabling the synthesis of complex organic molecules.

- Mechanism : The mechanism involves the oxidative addition of an aryl halide to a palladium catalyst, followed by transmetalation with the boronic acid, and finally reductive elimination to form the desired biaryl compound .

1.2 Applications in Drug Development

The compound has been investigated for its potential therapeutic uses, particularly in the development of pharmaceuticals targeting various diseases. Boronic acids can interact with biological molecules, making them valuable in drug design.

- Case Study : Research has shown that boronic acids can inhibit proteasomes, which are crucial for protein degradation in cells. This inhibition is relevant for cancer treatment as it can lead to the accumulation of pro-apoptotic factors .

Material Science

2.1 Polymer Chemistry

This compound can be utilized in the synthesis of functional polymers. Its ability to form dynamic covalent bonds makes it suitable for creating responsive materials.

- Example : Boronic acid-based polymers have been developed for glucose sensing applications. These materials can undergo reversible reactions with diols, allowing for the detection of glucose levels through changes in physical properties .

Biochemical Applications

3.1 Targeting Biological Processes

The unique properties of boronic acids enable their use in biochemical applications, including enzyme inhibition and molecular recognition.

- Enzyme Inhibition : Studies indicate that boronic acids can act as inhibitors for certain enzymes involved in metabolic pathways, providing insights into their potential use as therapeutic agents against metabolic disorders .

Data Tables

| Application Area | Description | Example Use Case |

|---|---|---|

| Organic Synthesis | Used in Suzuki-Miyaura coupling for synthesizing biaryl compounds | Synthesis of anti-cancer drugs |

| Drug Development | Investigated for therapeutic properties, especially in cancer treatment | Inhibition of proteasomes |

| Material Science | Creation of responsive polymers for glucose sensing | Glucose-responsive hydrogels |

| Biochemical Applications | Enzyme inhibition and molecular recognition | Targeting metabolic enzymes |

Eigenschaften

IUPAC Name |

[3-[(dimethylamino)methyl]-5-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BFNO2/c1-12(2)6-7-3-8(10(13)14)5-9(11)4-7/h3-5,13-14H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLEGFWROBYVBFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)CN(C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.